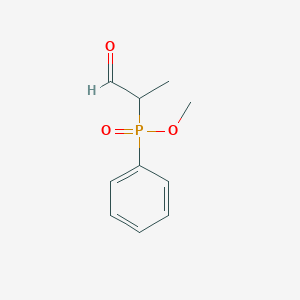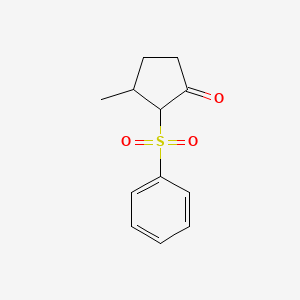![molecular formula C21H15F6O4PS2 B14300130 Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl- CAS No. 113279-92-8](/img/no-structure.png)
Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl- is a unique organophosphorus compound characterized by the presence of a phosphorus atom bonded to three phenyl groups and a bis[(trifluoromethyl)sulfonyl]methylene group. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl- typically involves the reaction of triphenylphosphine with a suitable precursor containing the bis[(trifluoromethyl)sulfonyl]methylene group. One common method is the reaction of triphenylphosphine with bis[(trifluoromethyl)sulfonyl]methane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphoranes depending on the reagents used.
Applications De Recherche Scientifique
Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Wittig reactions to form alkenes.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom, with its lone pair of electrons, can form bonds with electrophilic centers, while the bis[(trifluoromethyl)sulfonyl]methylene group can stabilize negative charges, facilitating various reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bistriflimide: Known for its use in ionic liquids and as a catalyst in various reactions.
Triflidic Acid: An organic superacid with applications in catalysis and materials science.
Uniqueness
Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl- is unique due to its combination of stability and reactivity, making it a versatile reagent in both organic synthesis and industrial applications. Its ability to participate in a wide range of chemical reactions sets it apart from other similar compounds.
Propriétés
| 113279-92-8 | |
Formule moléculaire |
C21H15F6O4PS2 |
Poids moléculaire |
540.4 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C21H15F6O4PS2/c22-20(23,24)33(28,29)19(34(30,31)21(25,26)27)32(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
KSKPLBAZCGQLQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)


